8-Methyl-3-(oxiran-2-ylmethoxy)quinoline
Description
8-Methyl-3-(oxiran-2-ylmethoxy)quinoline is a quinoline derivative featuring a methyl group at the C8 position and an oxiran-2-ylmethoxy (epoxide-containing methoxy) substituent at the C3 position of the quinoline core. The quinoline scaffold, a bicyclic structure comprising a benzene ring fused to a pyridine ring, is renowned for its versatility in medicinal chemistry and materials science . This compound’s unique structure suggests applications in drug development (e.g., as a protease inhibitor or alkylating agent) and materials science (e.g., cross-linking polymers) .
Properties
IUPAC Name |
8-methyl-3-(oxiran-2-ylmethoxy)quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-9-3-2-4-10-5-11(6-14-13(9)10)15-7-12-8-16-12/h2-6,12H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPCLQJMNZCINQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C=N2)OCC3CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-3-(oxiran-2-ylmethoxy)quinoline typically involves multiple steps, starting with the formation of the quinoline core. One common method is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. The oxiranyl methoxy group can be introduced through subsequent reactions involving epoxide opening and methoxylation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 8-Methyl-3-(oxiran-2-ylmethoxy)quinoline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as alkyl halides or amines.
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Production of reduced quinoline derivatives.
Substitution: Introduction of various functional groups leading to diverse derivatives.
Scientific Research Applications
Chemistry: In chemistry, 8-Methyl-3-(oxiran-2-ylmethoxy)quinoline is used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: This compound has shown potential as a biological probe due to its ability to interact with specific biomolecules. It can be used in studies involving enzyme inhibition, receptor binding, and cellular imaging.
Medicine: In the medical field, this compound has been investigated for its pharmacological properties. It may serve as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.
Industry: In industry, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 8-Methyl-3-(oxiran-2-ylmethoxy)quinoline exerts its effects involves its interaction with specific molecular targets. The oxiranyl methoxy group can participate in reactions with nucleophiles, leading to the formation of covalent bonds with biomolecules. This interaction can modulate biological processes and pathways, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Quinoline Derivatives
Key Observations :
- Epoxide vs. Hydroxy Groups: The oxiran-methoxy group in this compound confers electrophilic reactivity, contrasting with the metal-chelating hydroxy group in 8-hydroxyquinoline derivatives .
- Substituent Position: C3 substituents (e.g., epoxide, methoxy) directly affect electronic properties. DFT studies show electron-withdrawing groups at C3 reduce quinoline’s aromaticity, altering reactivity .
Physicochemical and Electronic Properties
Table 2: Electronic and Fluorescence Properties
| Compound Type | λmax (nm) | Molar Extinction Coefficient (M<sup>−1</sup>·cm<sup>−1</sup>) | Quantum Yield |
|---|---|---|---|
| Quinolines (e.g., this compound) | 300–350 | 6,000–10,000 | 0.2–0.4 |
| Quinolones (e.g., 4-methylquinolone) | 320–400 | 15,000–19,000 | 0.3–0.5 |
Insights :
- Absorption and Fluorescence: Quinolones exhibit higher extinction coefficients and quantum yields than quinolines due to extended conjugation and reduced non-radiative decay .
- Electronic Effects: Substituents alter HOMO-LUMO gaps. For instance, amino groups at C8 increase electron density, enhancing DNA binding, while epoxides at C3 create electron-deficient regions, favoring nucleophilic attacks .
Comparative Analysis :
- Antimicrobial Activity: 8-Hydroxyquinoline derivatives outperform epoxide-containing quinolines in antimicrobial assays due to their metal-chelating ability, critical for disrupting pathogen metalloenzymes .
- Cytotoxicity : Epoxide groups may enhance cytotoxicity via DNA alkylation, as seen in mutagenicity studies of related heterocyclic amines . However, this reactivity also raises toxicity concerns .
- Target Selectivity: Amino substituents (e.g., 8-aminoquinolines) improve target specificity for parasitic proteases, whereas epoxides risk off-target interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
